2-Phenylbenzyl bromide
Overview
Description
Synthesis Analysis
2-Phenylbenzyl bromide is synthesized through various methodologies, including interfacial carbonylation and cross-coupling reactions. The biphasic synthesis of 2-phenylpropionic acid and ester from α-methylbenzyl bromide using interfacial carbonylation highlights one method of synthesis, where surface-active palladium complexes act as catalysts under mild conditions (Norman et al., 1998). Additionally, the Suzuki Pd-catalyzed cross-coupling of boronic acids and benzyl bromides for the preparation of polybenzyls showcases another synthetic approach, optimizing the reaction conditions for high yield production (Klärner & Greiner, 1998).
Molecular Structure Analysis
The molecular structure and physical properties of 2-phenylbenzyl bromide derivatives have been extensively studied. Experimental and theoretical characterization, including X-ray crystallography and quantum mechanical studies, provide insights into the compound's geometry, electronic structure, and potential energy surfaces (Zeyrek et al., 2015).
Chemical Reactions and Properties
2-Phenylbenzyl bromide participates in various chemical reactions, including cascade reactions for the synthesis of polycyclic aromatic hydrocarbons and the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides. These reactions highlight its versatility as a reagent in organic synthesis (Iwasaki et al., 2015), (Mao et al., 2014).
Physical Properties Analysis
The physical properties of 2-phenylbenzyl bromide derivatives, such as melting points and thermal stability, have been characterized to understand better their behavior in various chemical processes. Studies on new aromatic quaternary ammonium bromides, precursors for ionic liquids, reveal insights into the compound's thermal properties and potential applications in material science (Busi et al., 2004).
Chemical Properties Analysis
The reactivity of 2-phenylbenzyl bromide in debenzylative cross-coupling reactions and its role as a precursor in the synthesis of complex organic molecules demonstrate its chemical properties. The efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide is an example of its utility in organic synthesis (Jordan et al., 2003).
Scientific Research Applications
1. Polymer Preparation
2-Phenylbenzyl bromide has been utilized in the preparation of polymers with controlled molecular architecture. A novel approach involving dendritic macromolecules was described by Hawker and Fréchet (1990). This method involves condensing benzylic bromide with monomers under phase-transfer conditions, leading to the formation of dendritic wedges that can be coupled to a polyfunctional core, forming hyperbranched macromolecules (Hawker & Fréchet, 1990).
2. Synthesis of Dihalodiphenylacetylenes
Orita et al. (2004) explored the synthesis of dihalodiphenylacetylenes using 2-bromobenzyl bromide, a compound related to 2-phenylbenzyl bromide. This method offers a versatile approach for creating phenylene-ethynylenes, which are significant in various chemical syntheses (Orita et al., 2004).
3. Protein Reagent Research
In a study by Horton, Kelly, and Koshland (1965), a derivative of benzyl bromide, 2-methoxy-5-nitrobenzyl bromide, was used as a protein reagent. This research provided insights into the specificity and reactivity of this reagent with various proteins, offering a valuable tool for studying enzyme interactions with substrates (Horton et al., 1965).
4. Organic Chemistry and Luminescence Studies
In the field of organic chemistry, derivatives of benzyl bromide, including 2-phenylbenzyl bromide, have been used to synthesize compounds with mechanofluorochromism and aggregation-induced emission characteristics. Weng et al. (2018) demonstrated the synthesis and photophysical behaviors of such compounds, indicating potential applications in material sciences (Weng et al., 2018).
5. Catalytic Applications
The carbonylation of α-methylbenzyl bromide, closely related to 2-phenylbenzyl bromide, was investigated by Norman et al. (1998). This study explored interfacial synthesis techniques using surface-active palladium complexes, contributing to the development of novel catalytic processes (Norman et al., 1998).
6. Electrocatalysis and Organic Electrochemistry
A study by Isse, Giusti, and Gennaro (2006) investigated the electrocatalytic reduction of benzyl bromide at silver cathodes. This research offers insights into the reaction mechanisms and product distributions in electrocatalytic processes, which is relevant for understanding the electrochemical behavior of compounds like 2-phenylbenzyl bromide (Isse et al., 2006).
Safety And Hazards
2-Phenylbenzyl bromide is a skin and eye irritant . It should be handled with care, and protective equipment (such as gloves and goggles) should be worn during its use. Proper ventilation is essential to prevent inhalation exposure. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
1-(bromomethyl)-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZHJJUKFXNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294737 | |
Record name | 2-Phenylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzyl bromide | |
CAS RN |
19853-09-9 | |
Record name | 19853-09-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-phenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.